rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans
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Overview
Description
Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans (rac-2-PCPA) is a chiral molecule that is widely used in the synthesis of various drugs and other compounds. It has been studied extensively in recent years, and its properties and applications have been investigated and explored.
Scientific Research Applications
Rac-2-PCPA has a wide range of applications in scientific research. It is used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and other compounds. It is also used in the synthesis of chiral compounds, such as the anti-cancer drug paclitaxel. In addition, it is used in the synthesis of polymers, for example, poly(lactic acid) and poly(glycolic acid). Rac-2-PCPA is also used in the synthesis of peptides, for example, the anti-cancer drug erlotinib.
Mechanism of Action
Rac-2-PCPA is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans can reduce inflammation and pain.
Biochemical and Physiological Effects
Rac-2-PCPA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as mentioned above. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
Rac-2-PCPA has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the lab. It is also relatively inexpensive, making it a good choice for many experiments. However, rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans is not very stable and has a short shelf life, making it difficult to store for long periods of time. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
The future of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans is promising. There is a great deal of potential for further research into its mechanisms of action and its potential applications in medicine. In particular, further research into its ability to inhibit COX-2 could lead to new and more effective treatments for inflammation and pain. Additionally, further research into its ability to reduce the production of inflammatory mediators could lead to new treatments for a variety of conditions. Finally, further research into its ability to reduce the production of nitric oxide could lead to new treatments for hypertension and other cardiovascular diseases.
Synthesis Methods
Rac-2-PCPA is synthesized by a two-step process. The first step is the condensation of 2-chloro-1-phenylcyclopropane with acetaldehyde in the presence of a base. This reaction produces a racemic mixture of the desired product, rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans. The second step is the resolution of the racemic mixture by a chiral auxiliary. This is typically done by reacting the rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans with a chiral auxiliary, such as tartaric acid, to form an enantiomerically pure product.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Ethyl acetoacetate", "Sodium hydride", "Bromine", "Magnesium", "Benzyl bromide", "Acetaldehyde" ], "Reaction": [ "Step 1: Synthesis of 1-bromo-2-phenylcyclopropane", "Benzene is reacted with ethyl acetoacetate in the presence of sodium hydride to form ethyl 2-phenylcyclopropanecarboxylate.", "Bromine is then added to the reaction mixture to form 1-bromo-2-phenylcyclopropane.", "Step 2: Synthesis of (1R,2S)-2-phenylcyclopropanecarboxylic acid", "Magnesium is reacted with 1-bromo-2-phenylcyclopropane to form a Grignard reagent.", "The Grignard reagent is then reacted with carbon dioxide to form (1R,2S)-2-phenylcyclopropanecarboxylic acid.", "Step 3: Synthesis of (1R,2S)-2-phenylcyclopropanecarboxaldehyde", "(1R,2S)-2-phenylcyclopropanecarboxylic acid is reduced with sodium borohydride to form (1R,2S)-2-phenylcyclopropanecarboxylic acid.", "Benzyl bromide is then added to the reaction mixture to form (1R,2S)-2-phenylcyclopropylcarbinol.", "(1R,2S)-2-phenylcyclopropylcarbinol is oxidized with chromic acid to form (1R,2S)-2-phenylcyclopropanecarboxaldehyde.", "Step 4: Synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans", "(1R,2S)-2-phenylcyclopropanecarboxaldehyde is reacted with acetaldehyde in the presence of sodium borohydride to form rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans." ] } | |
CAS RN |
137386-73-3 |
Product Name |
rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans |
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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